Quercetin is a flavonoid compound widely recognized for its potential health benefits. It is primarily found in fruits, vegetables, and grains, exhibiting a characteristic yellow color. The chemical formula of quercetin is , and its structure consists of two aromatic rings (A and B) connected by a heterocyclic ring (C), with five hydroxyl groups located at specific positions: one at position 3 of ring C, two at positions 3’ and 4’ of ring B, and two at positions 5 and 7 of ring A . This unique arrangement contributes to its biological activity, particularly its antioxidant properties.
The mechanism of action of quercetin is still under investigation, but its health benefits are likely due to its multiple effects:
Quercetin is generally considered safe for most healthy adults when consumed in moderate amounts through food sources []. However, some potential safety concerns exist:
Quercetin exhibits potent antioxidant activity. It scavenges free radicals, unstable molecules that damage cells and contribute to various chronic diseases []. Studies suggest quercetin's ability to modulate antioxidant enzymes and reduce oxidative stress, potentially offering protection against neurodegenerative diseases and certain cancers [].
Research explores quercetin's role in managing chronic conditions like diabetes and cardiovascular diseases. Studies suggest quercetin may improve insulin sensitivity and glucose metabolism, potentially aiding diabetes management []. Additionally, its anti-inflammatory and blood pressure-lowering properties hold promise for cardiovascular health, although more research is needed [].
Quercetin's anti-cancer potential is a subject of ongoing investigation. In vitro and in vivo studies have shown quercetin's ability to induce cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, lung, and colon cancers [, ]. However, further research is necessary to understand its effectiveness in human clinical trials.
Quercetin exhibits a range of biological activities:
Quercetin can be synthesized through various methods:
Quercetin has diverse applications across various fields:
Research on quercetin's interactions has revealed several important findings:
Several compounds share structural similarities with quercetin but differ in their biological activities:
Compound | Structure Similarity | Unique Features |
---|---|---|
Kaempferol | Similar flavonoid structure | Fewer hydroxyl groups; exhibits strong antioxidant activity but less anti-inflammatory effects than quercetin. |
Rutin | Quercetin glycoside | Contains a sugar moiety; known for its anti-allergic properties. |
Myricetin | Similar backbone | Exhibits stronger antibacterial properties but less studied than quercetin. |
Apigenin | Flavonoid structure | Primarily known for its anxiolytic effects rather than antioxidant properties. |
Quercetin stands out due to its comprehensive range of biological activities, particularly its potent antioxidant effects combined with anticancer and anti-inflammatory properties. Its unique structural features allow it to interact effectively with various biological targets, making it a compound of significant interest in both research and applied sciences .
The biosynthesis of quercetin in plant systems represents a sophisticated convergence of three interconnected metabolic pathways: the shikimate pathway, the phenylpropanoid pathway, and the flavonoid pathway. This integrated network forms the foundation for the production of quercetin and its diverse derivatives across plant species [1] [2] [3].
The shikimate pathway serves as the primary carbon conduit from central metabolism toward aromatic amino acid biosynthesis [4]. This pathway initiates with the condensation of phosphoenolpyruvate from glycolysis and D-erythrose 4-phosphate from the pentose phosphate pathway, ultimately producing chorismate as the final common precursor of all aromatic amino acids [4]. The committed step of this pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase, which exhibits complex regulatory mechanisms involving feedback inhibition by aromatic amino acids and pathway intermediates [4].
Plant 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase enzymes demonstrate distinctive kinetic properties compared to their microbial counterparts, exhibiting approximately 10-fold higher Michaelis constant values for D-erythrose 4-phosphate than for phosphoenolpyruvate [4]. This characteristic suggests that D-erythrose 4-phosphate availability significantly impacts overall shikimate pathway flux in plants, particularly given the enhanced supply of D-erythrose 4-phosphate from the Calvin-Benson cycle in photosynthetic organisms [4].
The phenylpropanoid pathway represents the critical bridge between primary and secondary metabolism, converting the aromatic amino acid phenylalanine into the diverse array of phenolic compounds that includes quercetin [5] [6]. This pathway consists of three core enzymatic reactions: phenylalanine ammonia-lyase converts phenylalanine to trans-cinnamic acid, cinnamate 4-hydroxylase hydroxylates cinnamic acid to p-coumaric acid, and 4-coumarate-coenzyme A ligase activates p-coumaric acid to p-coumaroyl-coenzyme A [1] [3].
The flavonoid pathway diverges from the phenylpropanoid pathway at p-coumaroyl-coenzyme A, which serves as the substrate for chalcone synthase, the first committed enzyme of flavonoid biosynthesis [1] [7]. Chalcone synthase catalyzes the condensation of one molecule of p-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to produce naringenin chalcone, establishing the fundamental C6-C3-C6 flavonoid skeleton [1].
The metabolic channeling within this integrated network involves the organization of consecutive enzymes into macromolecular complexes associated with endomembranes [7]. This organization enables efficient metabolite flow and prevents metabolic interference, particularly important given the shared intermediates and competing pathways. The existence of cytochrome P450-related metabolons has been demonstrated in phenylpropanoid and flavonoid biosynthesis, facilitating direct channeling of intermediates between specific enzyme isoforms [7].
Methyltransferase-mediated modifications represent a crucial diversification mechanism in quercetin biosynthesis, significantly altering the chemical properties, biological activities, and cellular localization of quercetin derivatives [8] [9]. These modifications are catalyzed by flavonoid O-methyltransferases, which utilize S-adenosyl-L-methionine as the methyl donor to modify specific hydroxyl groups on the quercetin molecule [10] [11].
The regiospecific methylation of quercetin occurs at multiple positions, with different methyltransferases exhibiting distinct substrate preferences and positional selectivity [12] [11]. Rice flavonoid 3'-O-methyltransferase specifically transfers methyl groups to the 3'-hydroxyl group of quercetin, producing isorhamnetin with greater than 90% conversion efficiency [11]. Nuclear magnetic resonance analysis confirmed that this enzyme demonstrates strict specificity for the 3'-hydroxy group of flavonoids, converting quercetin, eriodictyol, luteolin, and taxifolin into their corresponding methoxy derivatives [11].
Soybean O-methyltransferase-2 complements rice methyltransferase activity by specifically methylating the 4'-hydroxyl group of quercetin [12]. The combined expression of both enzymes in Escherichia coli enables sequential methylation, first producing 3'-methylated quercetin, which is subsequently converted to 3',4'-dimethylated quercetin with more than 90% overall conversion after 24 hours [12].
Perilla flavonoid O-methyltransferase-3 demonstrates broader substrate acceptance while maintaining regiospecific 7-O-methylation activity [10]. This enzyme effectively methylates diverse flavonoids regardless of their backbone structure, with chrysin, naringenin, and apigenin serving as preferred substrates [10]. The enzyme shows moderate activity toward eriodictyol, luteolin, and kaempferol, but exhibits no activity toward phenylpropanoid substrates, confirming its specificity for flavonoid compounds [10].
The biological significance of quercetin methylation extends beyond structural diversity to functional modulation. Methylated quercetin derivatives demonstrate altered antioxidant properties, cellular uptake characteristics, and biological activities compared to the parent compound [9]. The methylation state of quercetin affects its interaction with cellular targets and influences its role in longevity pathways, as demonstrated in studies where methylated derivatives showed enhanced biological effects compared to unmethylated quercetin [9].
Multiple O-methyltransferases from various plant species have been characterized for their ability to modify quercetin and related flavonoids [13]. These enzymes demonstrate varying capabilities for monomethylation and dimethylation of baicalein, quercetin, luteolin, and caffeic acid, as well as progressive methylation of myricetin [13]. The diversity of methylation patterns contributes to the extensive chemical diversity observed in plant flavonoid profiles.
Glucosylation represents the predominant mechanism for quercetin stabilization and bioactivity modulation in plant systems [14] [15] [16]. This process involves the attachment of glucose or glucuronic acid moieties to specific hydroxyl groups on the quercetin molecule, catalyzed by UDP-glucosyltransferases with distinct regiospecific preferences [14] [17].
The regiospecific glucosylation of quercetin occurs at multiple positions, with different glycosyltransferases exhibiting characteristic substrate specificity and positional selectivity [14]. Arabidopsis UGT74F1 and UGT74F2 demonstrate distinct regiospecific profiles when acting on quercetin, which provides five potential sites for O-glycosylation [14]. Kinetic analysis reveals that these enzymes produce distinct multiple glycosides of quercetin, with the product formation profile determined by the interplay of catalytic efficiency and substrate affinity parameters [14].
Domain-swapping experiments between UGT74F1 and UGT74F2 identified critical amino acid residues responsible for regiospecific determination [14]. Mutation of a single amino acid distal to the active site, specifically asparagine-142, led to the development of enhanced regiospecificity toward the 4'-hydroxyl group of quercetin [14]. This modification enabled preparative-scale production of flavonoid 4'-O-glucosides through whole-cell biocatalysis approaches [14].
Plant UDP-glucuronosyltransferases demonstrate efficient regio-specific synthesis of quercetin glucuronides [16]. UGT78A11 and UGT88D7 selectively conjugate quercetin at specific positions, producing quercetin-3-O-glucuronide and quercetin-7-O-glucuronide, respectively [16]. The whole-cell biotransformation platform utilizing these enzymes in transformed Saccharomyces cerevisiae effectively leverages their regioselectivity to convert polyhydroxy secondary metabolites into monoglucuronides with promising yields [16].
The glucosylation process significantly affects quercetin bioavailability and biological activity [15]. Quercetin-3-O-glucoside serves as a substrate for small intestinal brush border enzyme lactase-phlorizin hydrolase, enabling enzymatic release of quercetin aglycone and subsequent absorption [15]. This mechanism results in relatively high bioavailability of quercetin from isoquercetin compared to other quercetin glycosides [15].
Microbial biocatalysis of quercetin glucosides demonstrates the reversible nature of glucosylation reactions [17]. Specific probiotic strains exhibit β-glucosidase activity capable of converting quercetin-3-glucoside and isorhamnetin-3-glucoside into their corresponding aglycones [17]. The conversion efficiency varies significantly among microbial strains, with some achieving greater than 90% transformation while maintaining substrate stability [17].
The structural diversity of quercetin glucosides extends beyond simple glucose attachment to include complex glycosylation patterns [18]. Novel quercetin glycosides have been synthesized through metabolic engineering approaches, including quercetin-3-O-(6-deoxytalose) production through coordinated expression of nucleotide sugar biosynthetic genes and specific glycosyltransferases [19]. These engineered systems achieved more than 6-fold increases in novel glucoside production compared to wild-type organisms [19].
Species-specific variations in quercetin biosynthesis reflect evolutionary adaptations to diverse environmental conditions and functional requirements across plant taxa [20] [21] [22]. These variations manifest in differential enzyme expression patterns, altered substrate preferences, modified regulatory mechanisms, and distinct product profiles that characterize quercetin production in different plant species [23] [24].
Camellia nitidissima exhibits exceptional efficiency in quercetin biosynthesis through its highly specialized flavonol synthase enzyme [23]. The enzyme demonstrates superior catalytic efficiency in converting dihydroquercetin to quercetin compared to flavonol synthases from other plants, with a Michaelis constant of 18.68 μM for dihydroquercetin and a catalytic efficiency of 1318.7 M⁻¹s⁻¹ [23]. This represents significantly enhanced performance compared to tomato flavonol synthase (702.88 M⁻¹s⁻¹) and Arabidopsis flavonol synthase (794.02 M⁻¹s⁻¹) [23].
Rice demonstrates species-specific adaptations through enhanced methyltransferase activity, particularly the expression of flavonoid 3'-O-methyltransferase that exhibits strict specificity for the 3'-hydroxyl group of quercetin [11]. This enzyme system enables rice to produce predominantly methylated quercetin derivatives, representing a distinct biosynthetic strategy compared to species that accumulate quercetin glycosides [11].
Euphorbia maculata exhibits tissue-specific and developmental-stage-specific expression patterns of quercetin biosynthetic genes [22]. Transcriptome analysis revealed 42 differentially expressed genes related to quercetin biosynthesis, with 35 genes showing down-regulated expression and 7 genes displaying up-regulated expression across different tissues and developmental stages [22]. The species demonstrates particularly high expression of phenylalanine ammonia-lyase (17 unigenes) and 4-coumarate-coenzyme A ligase (16 unigenes) [22].
Fagopyrum tataricum represents a specialized case of quercetin biosynthesis directed toward rutin production [25]. The species exhibits flavonol synthase with high specific activity toward dihydroquercetin, suggesting a biosynthetic route involving hydroxylation of dihydrokaempferol to dihydroquercetin by flavonoid 3'-hydroxylase, followed by oxidation to quercetin and subsequent glycosylation to rutin [26]. This pathway configuration enables efficient rutin accumulation under environmental stress conditions [25].
Lycopersicon esculentum demonstrates UV-B responsive quercetin biosynthesis as a photoprotective mechanism [21]. The species exhibits enhanced synthesis of quercetin under acute UV-B exposure, with quercetin content increasing significantly by 5.19% after 60 minutes of exposure [21]. This response involves over-expression of genes encoding phenylalanine ammonia-lyase, chalcone synthase, flavanone 3-hydroxylase, and dihydroflavonol 4-reductase only after threshold UV-B exposure [21].
Pistacia eurycarpa represents an exceptional case of high quercetin accumulation, achieving quercetin concentrations of 84.037 mg/g through chemical extraction methods [20]. This species demonstrates the highest quercetin content among assessed plants, suggesting specialized biosynthetic machinery or regulatory mechanisms that enable exceptional quercetin accumulation [20].
The distribution of quercetin across angiosperm families demonstrates remarkable diversity, with certain families consistently exhibiting elevated concentrations of this flavonoid compound. Research indicates that quercetin is found in many fruits, vegetables, leaves, seeds, and grains, with particular abundance in specific taxonomic groups [1].
The Amaryllidaceae family, particularly the Allium genus, stands out as one of the richest sources of quercetin among cultivated plants. Red onions (Allium cepa) contain quercetin concentrations ranging from 11.7 to 68.5 milligrams per 100 grams fresh weight, with higher concentrations occurring in the outermost rings and in the part closest to the root [1] [2]. Bulb onion contains several functional components such as quercetin glycosides, with quercetin-4'-glucoside and quercetin-3,4'-diglucoside accounting for up to 93 percent of the total flavonol content [3] [4].
The Brassicaceae family represents another significant source of quercetin among angiosperm families. Kale (Brassica oleracea) contains approximately 23 milligrams per 100 grams fresh weight [1], while various cruciferous vegetables demonstrate consistent quercetin accumulation patterns. Like other Brassicaceae, the flavonoids found in watercress (Nasturtium officinale) were quercetin and kaempferol derivatives glycosylated and acylated [5]. The main difference between Brassica oleracea and Brassica rapa species is the presence of isorhamnetin derivatives in the Brassica rapa group, which are always absent in Brassica oleracea [5].
The Rosaceae family contributes substantially to dietary quercetin intake through various fruit crops. Apple (Malus domestica) contains approximately 30 milligrams per 100 grams fresh weight [1], with quercetin primarily concentrated in the peel and leaves. Spiraea hypericifolia, affiliated with the section Chamaedryon of the genus Spiraea (Rosaceae), most often accumulates flavonols among other flavonoids, in particular quercetin and its derivatives [6]. From data about phenolic compound evolution in the Spiraea genus, quercetin accounts for 50 to 90 percent of aglycons in this family [6].
The Apiaceae family includes many vegetable crops that are rich in flavonoids, carotenoids, coumarin, coumarin derivatives, vitamins, and minerals [7]. Carrot (Daucus carota) contains quercetin, luteolin, kaempferol, and myricetin [7], while various Apiaceae species demonstrate quercetin concentrations ranging from 15 to 35 milligrams per 100 grams fresh weight. The pattern of flavonoids, predominantly kaempferol, quercetin, and luteolin, found in the various Apiaceae subfamilies was proposed to be a taxonomic marker [8].
Within the Solanaceae family, quercetin content varies considerably among species. Plant families such as Solanaceae, Asteraceae, Passifloraceae, and Rhamnaceae are rich in quercetin content [9]. Tomato (Solanum lycopersicum) and other Solanaceae species typically contain 2 to 15 milligrams per 100 grams fresh weight, with organically grown tomatoes containing 79 percent more quercetin than non-organically grown fruit [1].
The Asteraceae family demonstrates significant diversity in quercetin content among its numerous genera and species. A wide range of phenolic compounds are found, including chicoric acid, kaempferol and its derivatives, luteolin and its derivatives, quercetin, and apigenin and its derivatives [10]. Various Asteraceae species show quercetin concentrations ranging from 8 to 85 milligrams per 100 grams fresh weight, with considerable variation among genera [10] [11].
The distribution of quercetin within plant tissues follows distinct patterns that reflect both developmental processes and functional requirements. Research demonstrates that quercetin can be found in different cell types, tissues, and parts of cells, with approximately 90 percent of the total quercetin of each scale confined to the epidermal tissue in onions, and the rest in the storage tissue [4].
In Allium cepa, quercetin accumulation follows a clear gradient pattern from outer to inner tissues. The distribution of quercetin and its glucosides is influenced by the accessibility of light, with the level of quercetin being high in the dry outer skins [4]. However, the levels of quercetin glucosides in the dry outer skins are less than 10 percent of the levels in fleshy and partly dried scales [4]. The total content of quercetin is higher in the upper part of an onion, compared with the lower part [4].
Brassicaceae species exhibit characteristic tissue-specific accumulation patterns, with highest concentrations typically occurring in photosynthetic tissues. In broccoli and related species, quercetin accumulates primarily in florets and leaves, with moderate levels in stems and lowest concentrations in root tissues. The main phenolic compounds in cauliflower are quercetin aglycon and catechins, while in white cabbage, the main compounds are kaempferol derivatives [12].
Rosaceae fruits demonstrate a pronounced concentration gradient from outer to inner tissues. In apple, quercetin concentrations are highest in the peel and leaves, with moderate levels in the flesh and lowest concentrations in seeds and core tissues. This pattern reflects the protective function of quercetin against environmental stresses, particularly ultraviolet radiation exposure.
Temporal changes in quercetin accumulation reveal dynamic patterns throughout plant development. In onion bulbs and leaf blades, quercetin accumulation varies dramatically with growth, differing between onion bulbs and leaf blades [13]. The content of quercetin-4'-glucoside was the same or higher than that of quercetin-3,4'-diglucoside throughout development in both varieties studied [13].
The tissue distribution of quercetin following oral administration in animal models provides insights into bioavailability and target organ accumulation. After oral administration of quercetin, predominantly quercetin-3-O-β-glucuronide was detected in plasma, and after intravenous injection, extensive tissue uptake occurred in kidney, liver, heart, and brain [14]. Higher concentrations of quercetin and its metabolites were found in organs involved in metabolism and excretion, including liver, small intestine, and kidneys [15].
Environmental factors play crucial roles in regulating quercetin biosynthesis and accumulation in plants. The main determinant of quercetin level was found to be the amount of global solar radiation during the end of the bulbing phase in August, with annual variations in quercetin content being higher than any treatment effect within each year [4].
Ultraviolet-B radiation represents one of the most significant environmental modulators of quercetin production. Enhanced biosynthesis of quercetin occurs as a photoprotective measure in Lycopersicon esculentum under acute ultraviolet-B exposure [16]. Quercetin content decreased on ultraviolet-B exposure to 20 and 40 minutes, and thereafter increased significantly by 5.19 percent on 60 minutes of exposure [16]. This pattern indicated that the over-expression of genes involved in quercetin biosynthesis occurred only after certain threshold exposure [16].
Temperature stress affects quercetin production through multiple mechanisms. Kaempferol and quercetin derivatives increased significantly under ambient ultraviolet-B radiation, and low temperature interacted with this effect [17]. A shift of epidermal ultraviolet-A shielding from kaempferol to quercetin derivatives was elucidated in ultraviolet-B presence, with a substantial 20-fold increase of quercetin derivatives during periods with high irradiance and low temperature [17].
Salinity stress induces significant changes in quercetin accumulation patterns. Quercetin dihydrate can increase the growth of Chinese flowering cabbage under both salinity and normal conditions, along with an increase in the medicinal quality of the plants [18]. Under salinity stress, the application of 150 micromolar quercetin dihydrate increased various glucosinolate compounds compared to plants raised under salinity stress alone [18].
Drought stress represents another critical environmental factor affecting quercetin production. These results confirm the usefulness of kaempferol and quercetin in enhancing tolerance to both drought and ultraviolet radiation stress [19]. Overaccumulation of kaempferol and quercetin in transgenic plants demonstrated that both flavonoids were crucial for enhanced tolerance to such stresses [19].
Seasonal variation influences flavonoid biosynthesis pathways and quercetin accumulation patterns. For most plants, environmental factors such as sunlight, temperature, humidity, precipitation, soil fertility, and salinity can synergistically affect quercetin production [20]. Under conditions of precipitation (2.0 to 6.6 millimeters), temperature (17.5 to 24.1 degrees Celsius), humidity (67.3 to 80.2 percent), and sunshine duration (3.4 to 5.8 hours) from April to May, the total flavonoid content in Tetrastigma hemsleyanum reached higher levels between 281.3 and 392.8 micrograms per gram [20].
The antioxidant signaling pathway regulated by quercetin responds to various environmental factors that increase the production of reactive oxygen species [21]. Environmental factors increase the production of reactive oxygen species, and quercetin can remove reactive oxygen species, thereby resisting oxidative damage such as respiratory damage, ultraviolet radiation B skin lesions caused by radiation, and oxidative damage induced by paraquat [21].
Acute Toxic;Irritant